6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by the presence of an imidazole ring fused with a pyridine moiety, specifically featuring a bromine atom at the 6th position and a carboxylic acid group at the 5th position. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The compound's unique structure contributes to its distinct chemical reactivity and biological significance, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves several key methods:
The molecular structure of 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be described as follows:
The compound features:
The chemical reactivity of 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be attributed to its functional groups:
The mechanism of action for compounds like 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid often involves:
The physical and chemical properties of 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
The applications of 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid are diverse:
This compound exemplifies the significance of heterocyclic chemistry in drug discovery and development, highlighting its potential impact on therapeutic advancements.
The brominated imidazo[4,5-b]pyridine core serves as a versatile platform for regioselective functionalization, enabling precise structural diversification. Alkylation reactions of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with halogenated agents (e.g., benzyl bromide, ethyl bromoacetate) under optimized conditions yield distinct regioisomers (N3, N4, or N1-alkylated products). Ethyl bromoacetate uniquely generates three regioisomers (N1, N3, N4) simultaneously due to the electrophile’s enhanced reactivity and the scaffold’s tautomeric flexibility. These pathways are confirmed via crystallographic studies and NMR spectroscopy (¹H, ¹³C), with N3/N4 alkylation dominating for bulkier agents. Isolated yields range from 10–49%, influenced by steric and electronic factors [4].
Table 1: Regioisomer Distribution in Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Alkylating Agent | Primary Regioisomer(s) | Yield Range | Key Characterization Methods |
---|---|---|---|
Benzyl bromide | N3, N4 | 10–49% | ¹H/¹³C NMR, XRD |
Ethyl bromoacetate | N1, N3, N4 | 10–49% | ¹H/¹³C NMR, XRD |
Solid-liquid phase-transfer catalysis (PTC) significantly enhances the efficiency of N-alkylation for brominated imidazo[4,5-b]pyridines. This method facilitates reactions between 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and alkyl halides (e.g., 1-(chloromethyl)benzene, ethyl 2-bromoacetate) by improving interfacial kinetics and regioselectivity. PTC conditions employ catalytic agents to transport anions into organic phases, accelerating nucleophilic substitution at nitrogen sites. The approach minimizes byproducts and simplifies purification (column chromatography), making it ideal for generating derivatives like 6-Bromo-2-phenyl-1-(carboxymethyl)-3H-imidazo[4,5-b]pyridine. Reaction scalability remains constrained by moderate yields (≤49%) [4].
The 3H-imidazo[4,5-b]pyridine system exhibits dynamic tautomerism, profoundly impacting its reactivity and regioselectivity. X-ray diffraction analyses confirm that alkylation occurs preferentially at the N3 position in non-polar solvents due to tautomeric stabilization of the 1H-form. However, polar solvents or strong electrophiles (e.g., ethyl bromoacetate) promote N1/N4 functionalization by shifting tautomeric equilibrium. This behavior necessitates precise solvent and catalyst selection to direct alkylation toward desired positions. Computational studies (DFT) corroborate that tautomeric stability governs the energy barriers for nucleophilic attack, influencing isomer ratios [4] [8].
While direct solid-phase methods for 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid are not explicitly detailed in the search results, its carboxylic acid moiety (pKa ≈ 3–4) enables immobilization on resin-bound amines via amide coupling. Standard protocols involve activating the carboxyl group (e.g., using HATU/DIPEA) before anchoring to Wang or Rink amide resins. Subsequent on-resin modifications, such as Suzuki coupling of the bromo group or N-alkylation, can generate diverse libraries. After cleavage, products like 6-Aryl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid are obtained. Note: Specific solid-phase data for this exact compound requires further experimental validation [1] [6] [7].
Table 2: Key Properties of 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₇H₄BrN₃O₂ | CAS 889939-41-7 |
Molecular Weight | 242.03 g/mol | Confirmed via MS |
SMILES | O=C(C₁=C(Br)C=C₂C(NC=N₂)=N₁)O | Canonical representation |
Storage Stability | Sealed, dry, 2–8°C | Manufacturer recommendation |
Predicted logP (Consensus) | 0.17 | Computational modeling (iLOGP/XLOGP3/etc.) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0